molecular formula C10H6F2N2O3 B13430278 8-(Difluoromethoxy)-5-nitroquinoline

8-(Difluoromethoxy)-5-nitroquinoline

Cat. No.: B13430278
M. Wt: 240.16 g/mol
InChI Key: VGOODWFJTIJRBF-UHFFFAOYSA-N
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Description

8-(Difluoromethoxy)-5-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of difluoromethoxy and nitro groups in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

The synthesis of 8-(Difluoromethoxy)-5-nitroquinoline typically involves the introduction of the difluoromethoxy group into a quinoline scaffold. One common method is the reaction of quinoline derivatives with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluoromethyl ethers or difluorocarbene precursors in the presence of a base . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at position 5 strongly deactivates the quinoline ring, directing nucleophilic attacks to specific positions. Vicarious nucleophilic substitution (VNS) is a key reaction pathway in nitroquinolines, as demonstrated in studies on analogous compounds .

Key Observations:

  • VNS Reactivity : The nitro group facilitates substitution at positions ortho or para to itself. For example, amination reactions under basic conditions proceed via VNS, forming 5-nitro-8-difluoromethoxyquinoline derivatives with amino groups at position 7 or 9 .

  • Methoxy Substitution : In related compounds like 5-chloro-8-nitroquinoline, methoxy groups replace chlorine via nucleophilic aromatic substitution (SNAr) under alkaline conditions (e.g., NaOMe/MeOH, 80°C, 93% yield) . Similar reactivity is expected for 8-(difluoromethoxy)-5-nitroquinoline if a leaving group is present.

Table 1 : Nucleophilic substitution conditions and yields for analogous nitroquinolines

SubstrateNucleophileConditionsYield
5-Chloro-8-nitroquinolineMeO⁻NaOMe/MeOH, 80°C, 2 h93%
5-Methoxy-8-nitroquinolineH₂/Pd-CH₂ (1 atm), EtOH, RT, 6 h83%

Reduction Reactions

The nitro group undergoes reduction to an amine, a critical step in synthesizing bioactive intermediates.

Experimental Methods:

  • Catalytic Hydrogenation : Using Pd/C in ethanol under hydrogen atmosphere reduces the nitro group to an amine with 83% yield .

  • Tin(II) Chloride Reduction : SnCl₂·2H₂O in ethanol under reflux achieves similar reductions, albeit with lower yields (53%) due to side reactions .

Equation :

This compoundH2/Pd-CEtOH, RT8-(Difluoromethoxy)-5-aminoquinoline\text{this compound} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{EtOH, RT}} \text{8-(Difluoromethoxy)-5-aminoquinoline}

Electrophilic Aromatic Substitution

  • Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) and elevated temperatures. The nitro group directs incoming electrophiles to positions 6 or 7 .

  • Sulfonation : Limited data exist, but sulfonic acid derivatives may form at positions activated by the quinoline nitrogen.

Chelation and Metal Complexation

  • Copper Complexation : Analogues like 8-hydroxy-5-nitroquinoline form stable Cu²⁺ complexes, enhancing redox activity and reactive oxygen species (ROS) generation .

  • Zinc Interactions : Unlike clioquinol, this compound lacks significant zinc ionophore activity due to the absence of a hydroxyl group .

Comparative Reactivity with Analogues

Table 2 : Reactivity trends in nitroquinoline derivatives

CompoundKey ReactivityDistinct Feature
This compoundVNS, SNAr, nitro reductionEnhanced lipophilicity
8-Hydroxy-5-nitroquinolineStrong Cu²⁺ chelation, ROS generationAntimicrobial and anticancer activity
5-Methoxy-8-nitroquinolineMethoxy substitution, nitro reductionHigh synthetic versatility

Scientific Research Applications

8-(Difluoromethoxy)-5-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Difluoromethoxy)-5-nitroquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

8-(Difluoromethoxy)-5-nitroquinoline can be compared with other difluoromethoxy-containing compounds, such as:

The presence of both difluoromethoxy and nitro groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various applications.

Biological Activity

8-(Difluoromethoxy)-5-nitroquinoline is a derivative of quinoline known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

The synthesis of this compound involves the introduction of a difluoromethoxy group at the 8-position of the quinoline ring, along with a nitro group at the 5-position. This modification enhances the compound's lipophilicity and biological activity. Recent studies have demonstrated that structural modifications in quinoline derivatives can significantly impact their pharmacological properties, including their interaction with biological targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria. It has been shown to impair bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death .
  • Anticancer Properties : In vitro studies indicate that this compound inhibits tumor progression by targeting specific enzymes involved in cancer cell invasion and metastasis. For instance, it has been reported to inhibit cathepsin B activity, which is crucial for tumor cell invasion .
  • Enzymatic Inhibition : The compound acts as a substrate for NQO1 (NAD(P)H:quinone oxidoreductase 1), suggesting that it may play a role in redox cycling and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Type Target Effect Reference
AntibacterialGram-positive bacteriaMIC = 0.0625 mg/mL against Staphylococcus aureus
AnticancerTumor cellsInhibits cathepsin B; reduces invasion
EnzymaticNQO1Acts as a substrate; enhances ROS generation
AntiviralSARS-CoV-2 M proHigher interaction energy than CQ and HCQ

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various quinoline derivatives, this compound demonstrated potent activity against multiple strains of resistant bacteria, outperforming standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound revealed that it significantly reduced tumor cell invasion in vitro. The study utilized multicellular tumor spheroids as a model to assess the invasive growth potential, showing promising results for further development in cancer therapy .

Properties

IUPAC Name

8-(difluoromethoxy)-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O3/c11-10(12)17-8-4-3-7(14(15)16)6-2-1-5-13-9(6)8/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOODWFJTIJRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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